ZLN024 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

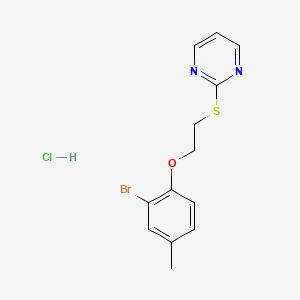

2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2OS.ClH/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13;/h2-6,9H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQCYIMDROWWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZLN024 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZLN024 hydrochloride, a potent and selective allosteric activator of AMP-activated protein kinase (AMPK). This document details the molecular interactions, downstream signaling pathways, and key experimental findings that elucidate its function.

Core Mechanism of Action: Allosteric Activation of AMPK

This compound functions as a direct, allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Unlike physiological activation by AMP, ZLN024 directly binds to the AMPK heterotrimeric complex, inducing a conformational change that enhances its kinase activity.

The activation by ZLN024 is dependent on the prior phosphorylation of the threonine 172 residue (Thr-172) within the activation loop of the AMPK α-subunit by an upstream kinase.[1] A key aspect of ZLN024's mechanism is its ability to protect this critical phosphorylation site from dephosphorylation by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα), thereby sustaining the active state of AMPK.[1]

This allosteric activation mechanism allows ZLN024 to stimulate AMPK activity without altering the cellular ADP/ATP ratio, a significant advantage for therapeutic applications.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in activating various AMPK isoforms and its effects in in-vivo models.

Table 1: In Vitro Activation of AMPK Heterotrimers by this compound

| AMPK Isoform | EC50 (μM) | Fold Increase in Activity |

| α1β1γ1 | 0.42[1] | 1.5 |

| α2β1γ1 | 0.95[1] | 1.7 |

| α1β2γ1 | 1.1[1] | 1.7[1] |

| α2β2γ1 | 0.13[1] | 1.6[1] |

Table 2: In Vivo Effects of this compound in db/db Mice

| Parameter | Treatment Group | Result |

| Dosage | 15 mg/kg/day (by daily gavage for 5 weeks)[1] | - |

| Fasting Blood Glucose | ZLN024 | 15% decrease[1] |

| Glucose Tolerance | ZLN024 | Improved[1] |

| Liver Tissue Weight | ZLN024 | Decreased[1] |

| Liver Triacylglycerol | ZLN024 | Decreased[1] |

| Liver Total Cholesterol | ZLN024 | Decreased[1] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the AMPK signaling cascade. Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response to restore energy balance.

References

The Genesis and Synthesis of ZLN024 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZLN024 hydrochloride is a novel, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. This technical guide provides an in-depth overview of the origin, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its biological evaluation and presents key quantitative data in a structured format. Additionally, this document features visualizations of the relevant signaling pathways and a conceptual synthetic workflow to aid in the understanding of this compound's scientific context and potential applications in metabolic disease research.

Origin and Discovery

ZLN024 was identified as a potent AMPK activator through a homogeneous scintillation proximity assay (SPA) designed for high-throughput screening.[1][2] The discovery was reported in a 2013 publication in PLoS One by Zhang et al.[1][3] This research highlighted ZLN024 as a promising therapeutic agent for type 2 diabetes and metabolic syndrome due to its beneficial effects on glucose and lipid metabolism.[1][2] The compound was shown to allosterically activate active AMPK heterotrimers.[1][2]

Physicochemical Properties and Quantitative Data

This compound is characterized by the following properties and activities:

| Property | Value |

| Chemical Name | 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride |

| Molecular Formula | C₁₃H₁₃BrN₂OS·HCl |

| Molecular Weight | 361.69 g/mol |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO |

| CAS Number | 1883548-91-1 |

| Biological Activity (EC₅₀) | Value (µM) |

| AMPK α1β1γ1 Activation | 0.42 |

| AMPK α2β1γ1 Activation | 0.95 |

| AMPK α1β2γ1 Activation | 1.1 |

| AMPK α2β2γ1 Activation | 0.13 |

Synthesis of this compound

While the primary biological publications do not provide a detailed synthesis protocol, the chemical name, 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride, suggests a plausible synthetic route. The core structure consists of a pyrimidine ring linked through a thioether bond to a phenoxyethyl moiety. A likely synthetic strategy would involve the reaction of 2-mercaptopyrimidine with a suitable 2-(2-bromo-4-methylphenoxy)ethyl halide, followed by conversion to the hydrochloride salt.

Below is a conceptual workflow for the synthesis of ZLN024.

Mechanism of Action and Signaling Pathway

ZLN024 is an allosteric activator of AMPK.[1][2] Its mechanism of action requires the pre-phosphorylation of Threonine-172 on the AMPK α subunit by an upstream kinase, such as liver kinase B1 (LKB1) or calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1][2] ZLN024 then binds to the AMPK complex and inhibits its dephosphorylation by protein phosphatase 2Cα (PP2Cα), thereby locking AMPK in an active state.[1][2][4]

Activated AMPK proceeds to phosphorylate downstream targets, a key one being acetyl-CoA carboxylase (ACC).[5] The phosphorylation and subsequent inhibition of ACC lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Furthermore, AMPK activation stimulates glucose uptake.[4]

Experimental Protocols

In Vitro Assays in L6 Myotubes

5.1.1. Glucose Uptake Assay [6]

-

Seed L6 myoblasts in 12-well plates and allow them to differentiate into myotubes.

-

Starve the myotubes in serum-free medium for 2 hours prior to the experiment.

-

Treat the cells with varying concentrations of ZLN024 for 3 hours. A positive control, such as insulin (100 nM), can be added for the final 30 minutes.

-

Wash the cells with HEPES-buffered saline.

-

Initiate glucose uptake by adding a solution containing 10 µM 2-deoxy-D-[³H]glucose (0.5 µCi/mL) for 5-10 minutes.

-

Stop the reaction by washing the cells three times with ice-cold 0.9% NaCl.

-

Lyse the cells with 0.05 N NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of glucose uptake.

5.1.2. Fatty Acid Oxidation Assay [6]

-

Differentiate L6 myoblasts into myotubes in 12-well plates.

-

Treat the myotubes with ZLN024 for 4 hours. A known AMPK activator like AICAR (1 mmol/L) can be used as a positive control.[6]

-

During the treatment, incubate the cells with a medium containing [1-¹⁴C]palmitic acid.

-

After incubation, collect the medium and trap the released ¹⁴CO₂.

-

Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter to quantify the rate of fatty acid oxidation.

In Vivo Studies in db/db Mice

5.2.1. Animal Model and Treatment

-

Model: Male C57BL/KsJ-db/db mice, a model of type 2 diabetes, and their lean littermates (db/+) are used.[7][8]

-

Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and free access to food and water.

-

Treatment: ZLN024 is administered orally by gavage at a dose of 15 mg/kg/day for a period of 4-5 weeks.[3][9] A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., metformin at 250 mg/kg/day) are included.[9]

5.2.2. Glucose Tolerance Test

-

After the treatment period, fast the mice overnight.

-

Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

-

Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Measure blood glucose levels at each time point.

-

Calculate the area under the curve (AUC) to assess glucose tolerance.

5.2.3. Tissue and Blood Analysis

-

At the end of the study, euthanize the mice and collect blood and tissues (liver, muscle).

-

Measure plasma levels of triglycerides, non-esterified fatty acids (NEFA), and total cholesterol.

-

Determine the triglyceride and total cholesterol content in the liver.

-

Analyze the phosphorylation status of AMPK and ACC in liver and muscle tissues via Western blotting.

-

Evaluate the gene expression of key metabolic enzymes in the liver and muscle using quantitative real-time PCR (qRT-PCR).

Conclusion

This compound is a significant research tool for investigating the therapeutic potential of AMPK activation. Its allosteric mechanism of action provides a means to study the metabolic consequences of sustained AMPK activity in various in vitro and in vivo models. The experimental protocols detailed herein offer a robust framework for the continued evaluation of ZLN024 and other AMPK activators in the context of metabolic diseases. Further research into the specific synthesis of ZLN024 is warranted to facilitate its broader accessibility to the scientific community.

References

- 1. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]

- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZLN 024 hydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of ZLN024 Hydrochloride in the AMPK Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 hydrochloride is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of ZLN024, detailing its role in the AMPK activation pathway. The document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visual representations of the signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating AMPK as a therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

This compound is a small molecule that has been identified as a direct allosteric activator of AMPK.[1][2] It stimulates AMPK activity independently of changes in the cellular AMP:ATP ratio. This makes ZLN024 a valuable tool for studying the physiological roles of AMPK and a potential therapeutic agent for metabolic disorders.

Mechanism of AMPK Activation by this compound

This compound activates AMPK through a multi-faceted mechanism:

-

Allosteric Activation: ZLN024 binds directly to the AMPK complex, inducing a conformational change that enhances its kinase activity.[1][2]

-

Inhibition of Dephosphorylation: ZLN024 protects the activating phosphorylation of threonine 172 (Thr172) on the AMPK α-subunit from being removed by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[1][2]

-

Requirement for Upstream Kinase Activity: The activation of AMPK by ZLN024 is dependent on the prior phosphorylation of Thr172 by an upstream kinase.[2] While the major upstream kinase LKB1 is not essential for ZLN024's action, the presence of other kinases like Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) can facilitate this necessary phosphorylation.[2]

This mechanism allows ZLN024 to effectively sustain AMPK in an active state, leading to the downstream metabolic effects.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the activation of different AMPK isoforms by this compound.

| AMPK Isoform | EC50 (µM) | Fold Activation | Reference |

| α1β1γ1 | 0.42 | 1.5 | [1] |

| α2β1γ1 | 0.95 | 1.7 | [1] |

| α1β2γ1 | 1.1 | 1.7 | [1] |

| α2β2γ1 | 0.13 | 1.6 | [1] |

Table 1: In Vitro Activation of Recombinant Human AMPK Isoforms by this compound. EC50 values and fold activation were determined using a scintillation proximity assay.

| Cell Line | Assay | Parameter | Value | Reference |

| L6 Myotubes | Glucose Uptake | EC50 | ~10 µM | [2] |

| L6 Myotubes | Fatty Acid Oxidation | Stimulation at 20 µM | ~40% increase | [2] |

| Primary Hepatocytes | Fatty Acid Synthesis | Inhibition at 20 µM | Significant | [2] |

| Primary Hepatocytes | Glucose Output | Decrease at 20 µM | Significant | [2] |

Table 2: Cellular Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the AMPK activation pathway.

In Vitro AMPK Activation Assay (Scintillation Proximity Assay)

This assay measures the kinase activity of purified AMPK in the presence of ZLN024.

Materials:

-

Recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1)

-

This compound

-

Biotinylated-SAMS peptide (AMPK substrate)

-

[γ-³³P]ATP

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Stop solution: 50 mM EDTA in PBS

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, 2 µM biotin-SAMS peptide, and 2 µM ATP.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add 50 nM of recombinant AMPK protein to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

Cell Culture and Differentiation of L6 Myoblasts

L6 rat skeletal myoblasts are a common model for studying glucose uptake and fatty acid metabolism in muscle cells.

Materials:

-

L6 myoblasts

-

Growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Culture flasks and plates.

Procedure:

-

Culture L6 myoblasts in growth medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage the cells before they reach confluence.

-

To induce differentiation, seed the myoblasts in culture plates and grow to ~80% confluency.

-

Replace the growth medium with differentiation medium.

-

Change the differentiation medium every 48 hours.

-

Myotubes will form within 5-7 days and are then ready for experiments.

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into L6 myotubes.

Materials:

-

Differentiated L6 myotubes in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)

-

2-deoxy-[³H]-glucose

-

This compound

-

Insulin (positive control)

-

0.5 M NaOH

-

Scintillation cocktail

Procedure:

-

Wash the differentiated L6 myotubes twice with warm KRH buffer.

-

Starve the cells in KRH buffer for 2 hours at 37°C.

-

Treat the cells with varying concentrations of this compound or insulin for 30 minutes.

-

Add 2-deoxy-[³H]-glucose (0.5 µCi/well) and incubate for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.5 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

Fatty Acid Oxidation Assay in L6 Myotubes

This assay measures the rate of fatty acid catabolism in L6 myotubes.

Materials:

-

Differentiated L6 myotubes in 6-well plates

-

[¹⁴C]-Palmitate complexed to BSA

-

This compound

-

AICAR (positive control)

-

Perchloric acid (PCA)

-

Whatman filter paper

-

Scintillation cocktail

Procedure:

-

Pre-incubate differentiated L6 myotubes with or without this compound or AICAR for 4 hours.

-

Add [¹⁴C]-Palmitate to the medium and incubate for 2 hours.

-

Acidify the medium with PCA to release ¹⁴CO₂.

-

Trap the evolved ¹⁴CO₂ on a Whatman filter paper soaked in 1 M NaOH, placed in the well.

-

After 1 hour, transfer the filter paper to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity.

Western Blotting for AMPK Phosphorylation

This method is used to detect the phosphorylation status of AMPK at Thr172.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the AMPK activation pathway and a typical experimental workflow.

Caption: this compound's role in the AMPK signaling pathway.

Caption: A typical experimental workflow for studying ZLN024 in L6 myotubes.

Conclusion

This compound is a valuable pharmacological tool for activating AMPK and studying its downstream effects. Its multifaceted mechanism of action, involving allosteric activation and inhibition of dephosphorylation, makes it a potent and specific activator. The experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of ZLN024 and other AMPK activators in the context of metabolic diseases.

References

An In-depth Technical Guide to the Solubility and Stability of ZLN024 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ZLN024 hydrochloride, a potent allosteric activator of AMP-activated protein kinase (AMPK). The information contained herein is intended to support researchers and drug development professionals in the effective use and formulation of this compound.

Core Properties of this compound

This compound is a small molecule that has garnered significant interest for its therapeutic potential in metabolic diseases. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the design of preclinical and clinical studies.

| Property | Value | Reference |

| Chemical Name | 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₃BrN₂OS·HCl | --INVALID-LINK-- |

| Molecular Weight | 361.69 g/mol | --INVALID-LINK-- |

| CAS Number | 1883548-91-1 | --INVALID-LINK-- |

| Purity | ≥99% (HPLC) | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound has been determined in various organic solvents and aqueous-based formulations. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo experiments.

Solubility in Organic Solvents

| Solvent | Solubility |

| DMSO | 25 mg/mL |

| DMF | 30 mg/mL |

| Ethanol | 5 mg/mL |

Solubility in Aqueous-Based Formulations

For in vivo studies, this compound can be formulated in various vehicles to achieve the desired concentration. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents.

| Formulation | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.91 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.91 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.91 mM) |

Note: For these formulations, clear solutions are obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Stability Profile

Understanding the stability of this compound is critical for ensuring its potency and for the development of reliable analytical methods.

Storage and Solution Stability

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended for stock solutions:

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

Note: Solutions should be stored in sealed containers, protected from moisture. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[2]

A safety data sheet for this compound indicates that the compound is stable under recommended storage conditions.[3] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. The following sections outline the protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, phosphate-buffered saline at various pH values)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Protocol for Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are typically performed under more severe conditions than accelerated stability testing.

Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation pathways.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified duration.

-

Photostability: Expose a solution of this compound and the solid powder to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[5][6]

Analytical Procedure:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

Mechanism of Action and Signaling Pathway

ZLN024 is an allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][7]

Caption: this compound signaling pathway.

ZLN024 allosterically activates AMPK heterotrimers, an effect that requires the prior phosphorylation of Threonine-172 on the catalytic α subunit by upstream kinases such as LKB1 and CaMKKβ.[8] Furthermore, ZLN024 protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[7][8] Activated AMPK then phosphorylates downstream targets, including acetyl-CoA carboxylase (ACC), leading to a decrease in its activity. This cascade of events results in beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation, and decreased fatty acid synthesis.[7]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability testing.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ZLN-024 hydrochloride|1883548-91-1|MSDS [dcchemicals.com]

- 4. scielo.br [scielo.br]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ZLN 024 hydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 8. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

ZLN024 Hydrochloride: A Potent Allosteric AMPK Activator for Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a novel, cell-permeable small molecule that acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its ability to stimulate AMPK activity without altering the cellular ADP/ATP ratio makes it a valuable tool for dissecting the metabolic pathways governed by AMPK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in metabolic research, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct allosteric activator of AMPK.[1][2][3][4] Its mechanism involves binding to the AMPK heterotrimer, leading to a conformational change that enhances its kinase activity.[5][6] A key feature of ZLN024 is that its activation of AMPK is independent of cellular stress signals that typically increase the AMP/ATP ratio.[4][7] Furthermore, ZLN024 protects the phosphorylated threonine 172 (Thr-172) on the AMPK α-subunit from dephosphorylation by protein phosphatase 2Cα (PP2Cα), thereby sustaining its active state.[1][2][6][7] This dual action of allosteric activation and inhibition of deactivation makes ZLN024 a potent and specific tool for studying AMPK signaling.

Data Presentation

In Vitro Activity of this compound

The efficacy of this compound in activating various AMPK heterotrimeric isoforms has been quantified through in vitro kinase assays. The half-maximal effective concentration (EC50) values, representing the concentration of ZLN024 required to achieve 50% of its maximum effect, are summarized in the table below.

| AMPK Heterotrimer Isoform | EC50 (µM) | Fold Activation | Reference |

| α1β1γ1 | 0.42 | 1.5-fold | [1][2][5][6] |

| α2β1γ1 | 0.95 | 1.7-fold | [1][2][5][6] |

| α1β2γ1 | 1.1 | 1.7-fold | [5][6] |

| α2β2γ1 | 0.13 | 1.6-fold | [5][6] |

In Vivo Effects of this compound in a Diabetic Mouse Model

Studies in diabetic db/db mice have demonstrated the therapeutic potential of this compound in improving metabolic parameters.

| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |

| db/db mice | 15 mg/kg/day via oral gavage | 5 weeks | Improved glucose tolerance, decreased liver weight, reduced triacylglycerol and total cholesterol content. | [1][6][7] |

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Signaling Pathway

This compound activates AMPK, which in turn phosphorylates and regulates a multitude of downstream targets involved in glucose and lipid metabolism. This signaling cascade ultimately leads to increased energy production and reduced energy storage.

Caption: this compound allosterically activates AMPK, leading to metabolic regulation.

Experimental Workflow: Glucose Uptake Assay in L6 Myotubes

This workflow outlines the key steps for measuring glucose uptake in L6 myotubes treated with this compound.

Caption: Workflow for assessing this compound's effect on glucose uptake.

Experimental Workflow: Fatty Acid Oxidation Assay in L6 Myotubes

This workflow details the procedure for assessing the effect of this compound on fatty acid oxidation in L6 myotubes.

Caption: Workflow for measuring fatty acid oxidation in response to ZLN024.

Experimental Protocols

AMPK Activation Assay (Scintillation Proximity Assay)

This protocol is adapted from a method used to identify ZLN024 as an AMPK activator.[6]

Materials:

-

Recombinant, phosphorylated AMPK heterotrimers (e.g., α1β1γ1)

-

This compound

-

96-well plates

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

Biotin-SAMS peptide substrate (2 µM)

-

ATP (2 µM)

-

[γ-33P]ATP

-

Streptavidin-coated SPA beads

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Reaction Buffer, 2 µM biotin-SAMS, 2 µM ATP, and [γ-33P]ATP.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding 50 nM of recombinant AMPK protein to each well.

-

Incubate the plate at 30°C for 2 hours.

-

Terminate the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.

-

Read the plate on a scintillation counter to measure the incorporation of 33P into the SAMS peptide.

Glucose Uptake Assay in L6 Myotubes

This protocol is a general method for measuring glucose uptake in cultured muscle cells.[8][9]

Materials:

-

L6 myotubes cultured in 24-well plates

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[3H]glucose

-

Phosphate-buffered saline (PBS), ice-cold

-

0.5 M NaOH for cell lysis

-

Scintillation cocktail and vials

Procedure:

-

Differentiate L6 myoblasts into myotubes.

-

Serum-starve the myotubes overnight.

-

Wash the cells twice with KRH buffer.

-

Treat the cells with desired concentrations of this compound in KRH buffer for 3 hours at 37°C.

-

Add 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.5 M NaOH to each well.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Fatty Acid Oxidation Assay in L6 Myotubes

This protocol outlines a method to measure the rate of fatty acid oxidation.[7][9][10]

Materials:

-

L6 myotubes cultured in 6-well plates

-

This compound

-

[1-14C]Palmitic acid complexed to bovine serum albumin (BSA)

-

Krebs-Ringer bicarbonate buffer supplemented with 5 mM glucose and 1% BSA

-

Perchloric acid (PCA)

-

Whatman filter paper

Procedure:

-

Differentiate L6 myoblasts into myotubes.

-

Pre-incubate the myotubes with this compound in Krebs-Ringer bicarbonate buffer for 4 hours at 37°C.

-

Add [1-14C]palmitic acid-BSA complex to the wells and incubate for 1-2 hours at 37°C in a sealed plate with a center well containing a piece of Whatman filter paper soaked in a CO2 trapping agent (e.g., NaOH).

-

Stop the reaction by injecting perchloric acid into the medium.

-

Continue incubation for another hour to allow for the trapping of released 14CO2.

-

Remove the filter paper and measure the trapped 14CO2 by scintillation counting. The remaining medium can be used to measure acid-soluble metabolites.

In Vivo Treatment of db/db Mice

This protocol describes the oral administration of this compound to a diabetic mouse model.[6]

Materials:

-

db/db mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Oral gavage needles

Procedure:

-

Acclimatize db/db mice to the housing conditions.

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 15 mg/kg dose).

-

Administer the this compound suspension or vehicle control to the mice daily via oral gavage.

-

Monitor food intake, body weight, and blood glucose levels regularly throughout the study.

-

At the end of the treatment period (e.g., 5 weeks), perform metabolic tests such as a glucose tolerance test.

-

Collect tissues for further analysis of gene expression and protein phosphorylation.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of AMPK in metabolic regulation. Its ability to allosterically activate AMPK independently of the cellular energy status provides a unique advantage for researchers seeking to elucidate the direct consequences of AMPK activation in various cellular and in vivo models. The data and protocols presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of metabolic diseases and to explore novel therapeutic strategies targeting the AMPK pathway.

References

- 1. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 9. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ZLN024 Hydrochloride: A Novel Allosteric Activator of AMP-Activated Protein Kinase (AMPK)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of ZLN024 hydrochloride, a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK). ZLN024 represents a significant development in the search for therapeutic agents targeting metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome.

Introduction: The Role of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, or muscle contraction.[2] Upon activation, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) while switching off anabolic pathways that consume ATP (e.g., fatty acid and cholesterol synthesis).[4][5] This positions AMPK as a highly attractive therapeutic target for metabolic diseases.[1][3] The discovery of direct, allosteric activators like ZLN024 offers a promising therapeutic strategy that circumvents the need to alter the cellular energy state.[1][2]

Discovery of ZLN024

ZLN024 was identified through a high-throughput screening campaign utilizing a homogeneous scintillation proximity assay (SPA).[1][3] This novel assay was developed for the specific purpose of discovering allosteric AMPK activators.[1] The screening was performed against the recombinant human AMPK α1β1γ1 heterotrimer, leading to the identification of ZLN024 as a potent, novel activator.[1][6][7]

Mechanism of Action

ZLN024 activates AMPK through a dual mechanism that is distinct from the canonical activation by AMP.

Allosteric Activation

ZLN024 directly and allosterically stimulates the activity of pre-activated AMPK heterotrimers.[1][4][5][8] It has been shown to activate multiple AMPK isoforms, including α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1.[1][6][9] This activation is independent of the cellular ADP/ATP ratio, as ZLN024 does not affect mitochondrial function or the energy charge of the cell.[1][2][8] Studies with truncated α1 subunits suggest that the binding site for ZLN024 is located on the α1 subunit, relieving autoinhibition.[1] This is different from AMP, which binds to the γ subunit.[1][2]

Protection from Dephosphorylation

A critical aspect of ZLN024's mechanism is its ability to protect the key activating phosphorylation site on the AMPK α subunit, Threonine-172 (Thr-172), from being dephosphorylated by protein phosphatase 2Cα (PP2Cα).[1][3][4][5][7][9] The phosphorylation of Thr-172 by upstream kinases (like LKB1 or CaMKKβ) is essential for AMPK activity.[1] By inhibiting its dephosphorylation, ZLN024 stabilizes the active state of the enzyme, prolonging its signaling output.[1][7] Therefore, the action of ZLN024 requires a basal level of pre-phosphorylation at Thr-172 by an upstream kinase.[1][3][9]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of ZLN024.

Table 1: In Vitro Activation of Recombinant AMPK Heterotrimers

| AMPK Isoform | EC₅₀ (µM) | Fold Activation |

| α1β1γ1 | 0.42[4][6][7] | 1.5[1][4][6][7] |

| α2β1γ1 | 0.95[4][6][7] | 1.7[1][4][6][7] |

| α1β2γ1 | 1.1[6][7][9] | 1.7[1][6][7] |

| α2β2γ1 | 0.13[6][7][9] | 1.6[1][6][7] |

Table 2: Cellular Effects of ZLN024 in L6 Myotubes

| Parameter | Effect | Concentration/Time |

| Glucose Uptake | Stimulated in a concentration-dependent manner | 3-hour treatment[1] |

| Palmitate Oxidation | Increased by 40% | 4-hour treatment[1] |

| AMPK Phosphorylation | Increased, maximal effect within 30 mins | 20 µmol/l[7] |

| ACC Phosphorylation | Increased, maximal effect within 30 mins | 20 µmol/l[7] |

Table 3: In Vivo Efficacy of ZLN024 in Diabetic db/db Mice

| Parameter | Treatment | Outcome |

| Dosing | 15 mg/kg/day via oral gavage for 5 weeks[3][6] | No significant change in body weight or food intake[6] |

| Glucose Homeostasis | After 4 weeks of treatment | Improved glucose tolerance; 15% reduction in fasting blood glucose[6] |

| Liver Metabolism | After 5 weeks of treatment | Decreased liver weight, triacylglycerol, and total cholesterol content[1][3][6] |

| Gene Expression (Liver) | After 5 weeks of treatment | Reduced transcription of G6Pase, FAS, and mtGPAT[1][3] |

| Gene Expression (Muscle) | After 5 weeks of treatment | Elevated transcription of genes for fatty acid oxidation and mitochondrial biogenesis[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

AMPK Activity Scintillation Proximity Assay (SPA)

This high-throughput assay was used for the primary screening and kinetic analysis.

-

Principle: Measures the phosphorylation of a biotinylated peptide substrate (Biotin-SAMS) by AMPK using [γ-³³P]ATP. When the ³³P is transferred to the biotinylated substrate, it is captured by streptavidin-coated SPA beads, bringing it into proximity to the scintillant and generating a light signal.

-

Reagents: Recombinant human AMPK heterotrimers, Biotin-SAMS peptide, [γ-³³P]ATP, ATP, streptavidin-coated SPA beads, assay buffer (containing MgCl₂, DTT).

-

Procedure:

-

Add assay buffer, AMPK enzyme, and ZLN024 (or control) to a 96-well plate.

-

Initiate the reaction by adding a mixture of Biotin-SAMS, ATP, and [γ-³³P]ATP.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by adding a stop buffer containing EDTA.

-

Add streptavidin-coated SPA beads and incubate to allow for capture of the biotinylated peptide.

-

Measure the signal using a scintillation counter. The signal is proportional to AMPK activity.

-

Cellular Assays in L6 Myotubes

-

Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Treatment: Starve differentiated myotubes in serum-free medium for 2 hours before treating with various concentrations of ZLN024 or vehicle control for specified durations (e.g., 15 mins to 4 hours).

-

Western Blotting: Lyse cells and determine protein concentration. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Use appropriate secondary antibodies and detect with chemiluminescence.

-

Glucose Uptake: Treat cells as described, then incubate with 2-[³H]-deoxyglucose. Lyse the cells and measure incorporated radioactivity by scintillation counting.

-

Fatty Acid Oxidation: Treat cells and then incubate with [¹⁴C]palmitate. Measure the production of ¹⁴CO₂ as an indicator of fatty acid oxidation.

In Vivo Studies in db/db Mice

-

Animal Model: Use male C57BKS db/db mice, a model of type 2 diabetes.

-

Administration: Administer ZLN024 (15 mg/kg) or vehicle daily by oral gavage for 5 weeks. A positive control group (e.g., Metformin) is typically included.

-

Metabolic Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose weekly from tail vein blood.

-

Glucose Tolerance Test (GTT): After 4 weeks, fast mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-injection.

-

Terminal Analysis: At the end of the study, sacrifice animals and collect tissues (liver, muscle). Weigh the liver and measure triacylglycerol and total cholesterol content. Analyze gene expression in liver and muscle tissue using quantitative real-time PCR (qRT-PCR). Analyze protein phosphorylation (p-ACC) in tissue lysates via Western blotting.

PP2Cα Dephosphorylation Assay

-

Principle: Measures the ability of ZLN024 to prevent the dephosphorylation of pre-phosphorylated, active AMPK by the phosphatase PP2Cα.

-

Procedure:

-

Phosphorylate and activate recombinant AMPK using an upstream kinase (e.g., CaMKKβ) and ATP.

-

Incubate the activated p-AMPK with recombinant PP2Cα in the presence or absence of ZLN024, AMP, or other controls.

-

Terminate the phosphatase reaction.

-

Measure the remaining AMPK activity using the SPA assay described in section 5.1. A higher signal indicates protection from dephosphorylation.

-

Conclusion and Future Directions

ZLN024 is a novel, potent, and orally available allosteric activator of AMPK.[5] Its dual mechanism of direct allosteric activation and protection against dephosphorylation provides a robust method for enhancing AMPK signaling.[1][7] Preclinical studies have demonstrated its efficacy in cellular models and in the db/db mouse model of type 2 diabetes, where it improves glucose tolerance and ameliorates fatty liver characteristics without altering the cellular energy state.[1][3][8] These findings underscore the potential of ZLN024 and similar allosteric activators as a promising therapeutic approach for treating metabolic syndrome and type 2 diabetes.[1][3] Further research is warranted to explore its long-term efficacy, safety profile, and potential in other AMPK-related pathologies.

References

- 1. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. ZLN 024 hydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

ZLN024 Hydrochloride: A Technical Guide to its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 hydrochloride has emerged as a significant small molecule of interest in metabolic research. Identified as a potent allosteric activator of AMP-activated protein kinase (AMPK), it plays a crucial role in the regulation of cellular energy homeostasis. This technical guide provides an in-depth analysis of the effects of this compound on two key metabolic processes: glucose uptake and fatty acid oxidation. Drawing upon key research findings, this document outlines the molecular mechanisms, presents quantitative data, details experimental methodologies, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of AMPK

This compound functions as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[1][2][3] Unlike direct activators, ZLN024 binds to a site on the AMPK complex distinct from the catalytic site, inducing a conformational change that enhances its activity. This activation is crucial for its downstream metabolic effects.

The activation of AMPK by ZLN024 is isoform-specific, with varying efficacies across different AMPK heterotrimers. This specificity is critical for understanding its tissue- and cell-specific effects.

Quantitative Data: AMPK Activation

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the activation of various recombinant AMPK heterotrimers.

| AMPK Heterotrimer | EC50 (µM) | Fold Activation |

| α1β1γ1 | 0.42 | 1.5 |

| α2β1γ1 | 0.95 | 1.7 |

| α1β2γ1 | 1.1 | 1.7 |

| α2β2γ1 | 0.13 | 1.6 |

Data sourced from Zhang et al., 2013.[3]

Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that influences both glucose and fatty acid metabolism.

Effect on Glucose Uptake

This compound has been demonstrated to stimulate glucose uptake in a dose-dependent manner in L6 myotubes, a skeletal muscle cell line.[4] This effect is a direct consequence of AMPK activation, which promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the entry of glucose into the cell.

Quantitative Data: Glucose Uptake in L6 Myotubes

The table below presents the concentration-dependent effect of this compound on glucose uptake in L6 myotubes following a 3-hour incubation period.

| ZLN024 Concentration (µM) | Glucose Uptake (Fold Change vs. Control) |

| 1 | ~1.2 |

| 3 | ~1.4 |

| 10 | ~1.6 |

| 20 | ~1.8 |

Data estimated from graphical representations in Zhang et al., 2013.[4]

Experimental Protocol: 2-Deoxyglucose Uptake Assay

The following protocol is a detailed methodology for measuring glucose uptake in L6 myotubes, based on the procedures described in the key literature.

Materials:

-

L6 myotubes (differentiated)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose

-

This compound stock solution (in DMSO)

-

Insulin (positive control)

-

Cytochalasin B (negative control)

-

Scintillation cocktail

-

Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Cell Culture: Differentiate L6 myoblasts into myotubes by culturing in a suitable differentiation medium.

-

Serum Starvation: Prior to the assay, starve the differentiated myotubes in serum-free medium for 2-4 hours.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of this compound or controls (vehicle, insulin) for 3 hours at 37°C.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10-30 minutes at 37°C.

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample and express the results as a fold change relative to the vehicle-treated control group.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

The Allosteric Activation of AMPK by ZLN024 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor and a high-priority target for the development of therapeutics for metabolic diseases such as type 2 diabetes. ZLN024 hydrochloride is a novel, small-molecule allosteric activator of AMPK. This technical guide provides an in-depth overview of the mechanism of action of ZLN024, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways. ZLN024 activates AMPK by binding to the α subunit, promoting a conformational change that enhances kinase activity and protects the critical Thr-172 phosphorylation site from dephosphorylation. This activation occurs without altering the cellular ADP/ATP ratio, highlighting its direct modulatory effect.

Introduction to AMPK and ZLN024

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a master regulator of cellular metabolism, activated in response to an increase in the cellular AMP:ATP ratio, which signifies low energy status.[2][3] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic processes that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (e.g., fatty acid and cholesterol synthesis).[4][5]

This compound is a potent, cell-permeable, allosteric activator of AMPK.[4][6] It has been identified through high-throughput screening and has demonstrated beneficial metabolic effects in both in vitro and in vivo models of diabetes.[5][7] Unlike indirect AMPK activators that modulate cellular energy levels, ZLN024 directly interacts with the AMPK complex to induce its activation.[5]

Quantitative Data: In Vitro Activation of AMPK by ZLN024

ZLN024 directly activates various recombinant human AMPK heterotrimer isoforms in a concentration-dependent manner. The activation potency (EC50) and maximal fold activation vary depending on the specific isoform composition.

| AMPK Heterotrimer Isoform | EC50 (µM) | Fold Activation |

| α1β1γ1 | 0.42 | 1.5-fold |

| α2β1γ1 | 0.95 | 1.7-fold |

| α1β2γ1 | 1.1 | 1.7-fold |

| α2β2γ1 | 0.13 | 1.6-fold |

Data sourced from multiple references.[5][6][8][9][10]

Mechanism of Allosteric Activation

The activation of AMPK by ZLN024 is a multi-faceted process that involves direct binding and conformational changes, ultimately leading to enhanced kinase activity.

Direct Allosteric Activation

ZLN024 allosterically stimulates active AMPK heterotrimers.[5][6] Evidence suggests that ZLN024 binds to the α subunit of AMPK, inducing a conformational change that relieves autoinhibition and enhances its catalytic activity.[5] This is supported by studies showing that ZLN024 can activate inactive truncations of the α1 subunit, specifically α1(1–394) and α1(1–335), but not the already active truncation α1(1–312).[5][7][8]

Requirement of Thr-172 Phosphorylation

The activation of AMPK by ZLN024 is dependent on the pre-phosphorylation of threonine 172 (Thr-172) within the activation loop of the catalytic α subunit by an upstream kinase, such as LKB1 or CaMKKβ.[5][7][8] ZLN024 itself does not induce this phosphorylation but rather enhances the activity of the already phosphorylated enzyme.[5]

Protection from Dephosphorylation

A key aspect of ZLN024's mechanism is its ability to protect the phosphorylated Thr-172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[5][6][7][8] This protective effect sustains the active state of AMPK, prolonging its signaling output.

Independence from Cellular Energy Status

Crucially, ZLN024 activates AMPK without altering the cellular ADP/ATP ratio.[5][6][10] This distinguishes it from many other AMPK activators that function by inducing cellular stress and increasing AMP levels. This direct mechanism of action makes ZLN024 a valuable tool for studying the specific downstream effects of AMPK activation, independent of cellular energy depletion.

Signaling Pathways

The activation of AMPK by ZLN024 initiates a cascade of downstream signaling events aimed at restoring cellular energy balance.

Caption: AMPK Signaling Pathway Activated by ZLN024.

Experimental Protocols

The characterization of ZLN024's activity on AMPK involves a series of biochemical and cell-based assays.

In Vitro AMPK Activity Assay (Scintillation Proximity Assay)

This assay is a high-throughput method used to screen for and characterize AMPK activators.[5]

Objective: To measure the direct effect of ZLN024 on the activity of recombinant AMPK.

Materials:

-

Recombinant, pre-phosphorylated human AMPK heterotrimers (e.g., α1β1γ1)

-

This compound dissolved in DMSO

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Biotinylated SAMS peptide substrate (2 µM)

-

ATP solution (2 µM) containing [γ-³³P]ATP (7.4×10³ Bq/well)

-

Stop solution: 50 mM EDTA and 0.1% Triton X-100 in PBS (pH 7.5) containing streptavidin-coated SPA beads (80 µ g/well )

-

Suspension solution: 2.4 M CsCl, 50 mM EDTA, and 0.1% Triton X-100 in PBS (pH 7.5)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of ZLN024 in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add 50 nM of recombinant AMPK protein to the reaction solution containing the assay buffer, biotin-SAMS peptide, ATP/[γ-³³P]ATP mix, and varying concentrations of ZLN024 to a final volume of 50 µL.

-

Initiate the kinase reaction by adding the AMPK protein and incubate at 30°C for 2 hours.

-

Terminate the reaction by adding 40 µL of the stop solution containing streptavidin-coated SPA beads. Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.

-

Add 160 µL of the suspension solution to completely suspend the SPA beads.

-

After 30 minutes, measure the radioactivity using a Wallac Microbeta plate counter. The signal is proportional to the amount of ³³P incorporated into the SAMS peptide, reflecting AMPK activity.

Caption: Scintillation Proximity Assay (SPA) Workflow.

Cell-Based AMPK Activation Assay

This assay assesses the ability of ZLN024 to activate AMPK in a cellular context.

Objective: To measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in response to ZLN024 treatment.

Materials:

-

L6 myotubes or primary hepatocytes

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-phospho-ACC (Ser79)

-

Secondary antibodies (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Culture L6 myotubes or primary hepatocytes to the desired confluency.

-

Treat the cells with varying concentrations of ZLN024 for a specified time (e.g., 30 minutes to 3 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-AMPK (Thr172) and phospho-ACC (Ser79).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the fold increase in phosphorylation relative to untreated controls.

In Vivo Efficacy

In preclinical studies using diabetic db/db mice, oral administration of ZLN024 (15 mg/kg/day) for several weeks resulted in improved glucose tolerance and a reduction in fasting blood glucose.[5][6][10] Furthermore, ZLN024 treatment led to decreased liver weight, triacylglycerol content, and total cholesterol levels.[5][10] These beneficial effects are associated with increased phosphorylation of ACC in both liver and muscle tissues, confirming AMPK activation in vivo.[7]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of AMPK and represents a promising therapeutic lead for the treatment of metabolic disorders. Its direct, allosteric mechanism of activation, which is independent of cellular energy status, provides a clean system for dissecting the downstream consequences of AMPK activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

References

- 1. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZLN 024 hydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 5. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Key publications and literature on ZLN024 hydrochloride's discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a novel, potent, and cell-permeable allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Its discovery has provided a valuable pharmacological tool for studying the diverse roles of AMPK in metabolic regulation and has positioned it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes. This technical guide provides a comprehensive overview of the key publications and literature surrounding the discovery of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols employed in its characterization.

Discovery and Mechanism of Action

ZLN024 was identified through a random screening of a compound library using a scintillation proximity assay (SPA) designed to detect activators of the AMPK α1β1γ1 heterotrimer.[1] Subsequent studies revealed that ZLN024 is an allosteric activator that enhances the activity of pre-existing, phosphorylated AMPK.[2] Its mechanism of action involves binding to the AMPK complex and inducing a conformational change that further activates the enzyme and, importantly, protects the activating phosphorylation site at Threonine 172 (Thr-172) on the α-subunit from dephosphorylation by protein phosphatases such as PP2Cα.[2] This dual action of allosteric activation and inhibition of deactivation leads to a sustained increase in AMPK activity.

Signaling Pathway of this compound

The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Key downstream targets include Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation and inactivation of ACC by AMPK lead to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria. Furthermore, activated AMPK influences gene expression, leading to a reduction in the transcription of gluconeogenic enzymes and an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis.

Quantitative Data

The following tables summarize the key quantitative data from the primary literature on this compound.

Table 1: In Vitro Activity of this compound on AMPK Isoforms

| AMPK Isoform | EC50 (µM) | Fold Activation | Reference |

| α1β1γ1 | 0.42 | 1.5 | [2] |

| α2β1γ1 | 0.95 | 1.7 | [2] |

| α1β2γ1 | 1.1 | 1.7 | [2] |

| α2β2γ1 | 0.13 | 1.6 | [2] |

Table 2: In Vitro Effects of this compound

| Assay | Cell Line | Concentration (µM) | Effect | Reference |

| Glucose Uptake | L6 Myotubes | 20 | Increased | [2] |

| Fatty Acid Oxidation | L6 Myotubes | 20 | Increased by ~40% | [2] |

| Fatty Acid Synthesis | Primary Hepatocytes | 10 | Decreased | [2] |

| Glucose Output | Primary Hepatocytes | 10 | Decreased | [2] |

Table 3: In Vivo Effects of this compound in db/db Mice

| Parameter | Dosage | Duration | Effect | Reference |

| Glucose Tolerance | 15 mg/kg/day | 4 weeks | Improved | [2] |

| Fasting Blood Glucose | 15 mg/kg/day | 5 weeks | Reduced by 15% | [2] |

| Liver Weight | 15 mg/kg/day | 5 weeks | Decreased | [2] |

| Liver Triacylglycerol | 15 mg/kg/day | 5 weeks | Decreased | [2] |

| Liver Total Cholesterol | 15 mg/kg/day | 5 weeks | Decreased | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

Synthesis of this compound

While the seminal publications on the biological activity of this compound do not provide a detailed synthesis protocol, the chemical name, 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride, suggests a likely synthetic route involving the reaction of 2-mercaptopyrimidine with a 2-(2-bromo-4-methylphenoxy)ethyl halide, followed by conversion to the hydrochloride salt. A general procedure for the S-alkylation of 2-mercaptopyrimidines is as follows:

-

Reaction Setup: To a solution of 2-mercaptopyrimidine in a suitable solvent such as ethanol or dimethylformamide (DMF), add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to generate the thiolate anion.

-

Alkylation: Add an equimolar amount of the appropriate alkylating agent, in this case, a 2-(2-bromo-4-methylphenoxy)ethyl halide (e.g., bromide or chloride), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate ZLN024 as the hydrochloride salt. The salt is then collected by filtration and dried.

Scintillation Proximity Assay (SPA) for AMPK Activation

This assay was used for the initial high-throughput screening to identify ZLN024.

-

Reagents:

-

Recombinant human AMPK (e.g., α1β1γ1)

-

Biotinylated-SAMS peptide substrate

-

[γ-³³P]ATP

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.4)

-

Test compounds (including ZLN024)

-

-

Procedure:

-

In a microplate, combine the AMPK enzyme, biotinylated-SAMS peptide, and the test compound in the assay buffer.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.

-

Allow the beads to settle.

-

Measure the radioactivity in a scintillation counter. Increased counts indicate phosphorylation of the biotinylated peptide and thus activation of AMPK.

-

Glucose Uptake Assay in L6 Myotubes

-

Cell Culture: Culture L6 myoblasts in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence. Induce differentiation into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 5-7 days.

-

Treatment: Serum-starve the differentiated myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. Treat the cells with various concentrations of ZLN024 or vehicle control for a specified time (e.g., 3 hours).

-

Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period (e.g., 10 minutes).

-

Washing and Lysis: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.

Fatty Acid Oxidation Assay in Primary Hepatocytes

-

Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice using a collagenase perfusion method.

-

Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.

-

Treatment: Treat the hepatocytes with ZLN024 or vehicle control in a suitable incubation medium for a defined period.

-

Fatty Acid Oxidation Measurement: Add [¹⁴C]palmitate complexed to BSA to the cells and incubate for 1-2 hours.

-

Collection of CO₂ and Acid-Soluble Metabolites:

-

To measure ¹⁴CO₂, trap the evolved gas in a filter paper soaked in a CO₂ trapping agent placed in the well.

-

To measure acid-soluble metabolites, precipitate the lipids and proteins with perchloric acid and collect the supernatant.

-

-

Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites using a scintillation counter.

In Vivo Study in db/db Mice

-

Animal Model: Use male C57BLKS/J-db/db mice, a model of type 2 diabetes, and their lean littermates (db/+) as controls.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

-

Treatment Groups: Randomly assign the db/db mice to treatment groups: vehicle control, ZLN024 (e.g., 15 mg/kg/day), and a positive control such as metformin.

-

Drug Administration: Administer the compounds orally by gavage once daily for the duration of the study (e.g., 5 weeks).

-

Monitoring: Monitor body weight, food intake, and water consumption regularly. Measure fasting blood glucose and perform oral glucose tolerance tests (OGTT) at specified time points.

-

Tissue Collection: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, muscle) for further analysis, such as lipid content and gene expression.

Conclusion

The discovery of this compound represents a significant advancement in the field of AMPK research. This in-depth technical guide has provided a comprehensive overview of the key literature, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. The provided data and methodologies serve as a valuable resource for researchers and scientists in the field of drug discovery and metabolic disease research, facilitating further investigation into the therapeutic potential of AMPK activation.

References

ZLN024 Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Allosteric AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of ZLN024 hydrochloride, a potent allosteric activator of AMP-activated protein kinase (AMPK). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule identified through screening as a direct activator of AMPK.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride |

| CAS Number | 1883548-91-1[2] |

| Molecular Formula | C₁₃H₁₃BrN₂OS·HCl[2] |

| Molecular Weight | 361.69 g/mol [2][3] |

| Canonical SMILES | CC1=CC(Br)=C(OCCSC2=NC=CC=N2)C=C1.Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Purity | ≥98.47%[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble to 100 mM in DMSO.[2] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[1] Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[1] |

| Storage | Store at +4°C or -20°C for long-term stability.[2][4] |

Mechanism of Action and Biological Activity

This compound is an allosteric activator of AMPK, a crucial enzyme in cellular energy homeostasis.[2] Its mechanism involves direct binding to the AMPK heterotrimer, leading to its activation.

Allosteric Activation of AMPK

ZLN024 directly activates various AMPK heterotrimeric isoforms.[1] The activation is independent of the cellular AMP/ATP ratio.[2] The compound enhances the activity of already phosphorylated AMPK and protects the threonine 172 residue in the α-subunit from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[5]

Table 3: In Vitro Activity of this compound on AMPK Heterotrimers